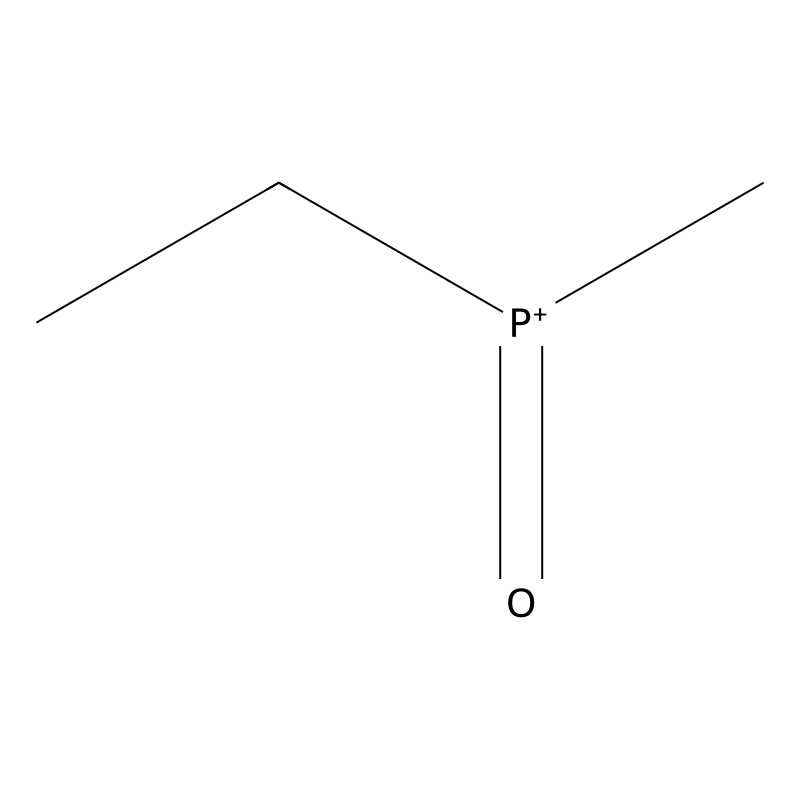ETHYL(METHYL)PHOSPHINE OXIDE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ethyl(methyl)phosphine oxide is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a phosphorus atom, along with an oxide functional group. Its chemical formula is C₃H₉OP, and it is classified as a phosphine oxide. This compound exhibits unique properties due to the combination of its alkyl groups and the phosphine oxide moiety, making it an interesting subject for various chemical and biological studies.
- Reduction Reactions: It can undergo chemoselective reductions to form corresponding phosphines in the presence of catalytic amounts of specific Brønsted acids. This process highlights its reactivity as a phosphine oxide .
- Reactivity with Ketones: The compound can also react with ketones through a mechanism involving the transfer of oxygen from carbon to phosphorus. This reaction is essential for synthesizing more complex organophosphorus compounds .
- Hydrolysis: Under certain conditions, ethyl(methyl)phosphine oxide can hydrolyze, leading to the formation of phosphonic acids and other derivatives .
Several methods are available for synthesizing ethyl(methyl)phosphine oxide:
- Wittig Olefination: A novel ring-opening Wittig olefination approach allows for the synthesis of phosphine oxides by introducing both lipophilic chains and phosphine oxide moieties in one step. This method has been optimized to yield various amphiphilic phosphine oxides .
- Phosphorus Ylide Reactions: Ethyl(methyl)phosphine oxide can be synthesized from phosphorus ylides through reactions with aldehydes or ketones, facilitating the introduction of alkyl groups onto the phosphorus atom .
- Hydrolysis of Phosphonium Salts: Another method involves the hydrolysis of phosphonium salts, which can yield phosphine oxides under controlled conditions .
Ethyl(methyl)phosphine oxide finds applications in various fields:
- Surfactants: Due to its amphiphilic nature, it can be utilized as a non-ionic surfactant in emulsions and formulations .
- Catalysis: The compound serves as a ligand in catalytic processes, particularly in metal-free reduction reactions.
- Pharmaceuticals: Its potential biological activity suggests possible applications in drug development, although further research is required.
Studies on interaction mechanisms involving ethyl(methyl)phosphine oxide primarily focus on its reactivity with other organic compounds such as ketones and aldehydes. These interactions often lead to significant transformations that are valuable in synthetic organic chemistry. The compound's interactions with biological systems remain underexplored but warrant further investigation due to its toxicity profile.
Ethyl(methyl)phosphine oxide shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethylphosphine oxide | (CH₃)₂P=O | Lacks ethyl group; more basic properties |
| Diethylphosphine oxide | (C₂H₅)₂P=O | Lacks methyl group; higher lipophilicity |
| Triphenylphosphine oxide | (C₆H₅)₃P=O | Contains three phenyl groups; used in catalysis |
| Methylphosphonic acid | CH₃PO(OH)₂ | Contains acidic functional groups; more polar |
Ethyl(methyl)phosphine oxide stands out due to its combination of both ethyl and methyl groups, providing distinct physicochemical properties that influence its reactivity and potential applications.








